molecular formula C15H10F2N4OS B1228882 1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea

1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea

Cat. No. B1228882
M. Wt: 332.3 g/mol
InChI Key: LGGVJHCTAUPYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea is a member of ureas.

Scientific Research Applications

Synthesis and Structure

  • Novel derivatives of 1-(2,4-difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea have been synthesized and characterized, with some showing promising antitumor activities. The structures of these compounds were confirmed through elemental analysis, 1H NMR, and X-ray diffraction analysis (Ling et al., 2008).

Biological Activities

  • Over 50 phenyl thiazolyl urea and carbamate derivatives, including 3,4-Difluorophenyl 5-cyanothiazolylurea, have demonstrated good activity against MurA and MurB enzymes and gram-positive bacteria including MRSA, VRE, and PRSP. The compounds showed both gram-positive and gram-negative bacterial inhibition (Francisco et al., 2004).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as chlorfluazuron and flufenoxuron, has been analyzed. These studies provide insights into the molecular conformation and interactions within the crystal structure of these urea derivatives (Cho et al., 2015); (Jeon et al., 2014).

Antibacterial Activity

  • Novel urea- and amide-functionalized thiazole derivatives have been synthesized and shown to have significant antibacterial activity, particularly against gram-positive bacteria. The presence of halogen groups like fluorine enhances their antibacterial potency (Zhang et al., 2017).

Anticancer Potential

  • Diaryl urea derivatives, including this compound, have been evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and providing a potential basis for new anticancer agents (Feng et al., 2020).

Chitin Synthesis Inhibition

  • Certain this compound derivatives have been found to inhibit chitin synthesis, explaining their insecticidal effect. This action is crucial in understanding the compound's potential as a pesticide (Deul et al., 1978).

Fungicidal Activities

  • Specific urea derivatives have demonstrated excellent fungicidal activities against various pathogens, highlighting their potential applications in agriculture (Song et al., 2008).

properties

Molecular Formula

C15H10F2N4OS

Molecular Weight

332.3 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C15H10F2N4OS/c16-9-4-5-11(10(17)7-9)19-14(22)21-15-20-13(8-23-15)12-3-1-2-6-18-12/h1-8H,(H2,19,20,21,22)

InChI Key

LGGVJHCTAUPYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NC3=C(C=C(C=C3)F)F

solubility

2.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea
Reactant of Route 4
Reactant of Route 4
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea
Reactant of Route 5
Reactant of Route 5
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea
Reactant of Route 6
1-(2,4-Difluorophenyl)-3-[4-(2-pyridinyl)-2-thiazolyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.